molecular formula C22H24O5 B13396363 4'-((6-(Acryloyloxy)hexyl)oxy)-[1,1'-biphenyl]-4-carboxylic acid

4'-((6-(Acryloyloxy)hexyl)oxy)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B13396363
M. Wt: 368.4 g/mol
InChI Key: JVKPTVFUEQBSSO-UHFFFAOYSA-N
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Description

4’-((6-(Acryloyloxy)hexyl)oxy)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C16H20O5 It is known for its unique structure, which includes an acryloyloxy group attached to a hexyl chain, further connected to a biphenyl carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-((6-(Acryloyloxy)hexyl)oxy)-[1,1’-biphenyl]-4-carboxylic acid typically involves the esterification of 4-hydroxybenzoic acid with 6-bromohexanol, followed by the acrylation of the resulting intermediate with acryloyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4’-((6-(Acryloyloxy)hexyl)oxy)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-((6-(Acryloyloxy)hexyl)oxy)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4’-((6-(Acryloyloxy)hexyl)oxy)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The acryloyloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. Additionally, the biphenyl moiety can interact with biological targets, potentially inhibiting specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-((6-(Acryloyloxy)hexyl)oxy)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its biphenyl carboxylic acid structure, which imparts specific chemical and physical properties. This compound’s ability to undergo polymerization and its potential bioactivity make it distinct from other similar compounds .

Properties

Molecular Formula

C22H24O5

Molecular Weight

368.4 g/mol

IUPAC Name

4-[4-(6-prop-2-enoyloxyhexoxy)phenyl]benzoic acid

InChI

InChI=1S/C22H24O5/c1-2-21(23)27-16-6-4-3-5-15-26-20-13-11-18(12-14-20)17-7-9-19(10-8-17)22(24)25/h2,7-14H,1,3-6,15-16H2,(H,24,25)

InChI Key

JVKPTVFUEQBSSO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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